molecular formula C5H9FO3S B12314772 Oxolan-2-ylmethanesulfonyl fluoride

Oxolan-2-ylmethanesulfonyl fluoride

Cat. No.: B12314772
M. Wt: 168.19 g/mol
InChI Key: AYLTULXOGTXQSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxolan-2-ylmethanesulfonyl fluoride is a chemical compound with the molecular formula C₅H₉FO₃S It is a sulfonyl fluoride derivative, which means it contains a sulfonyl fluoride group (-SO₂F) attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxolan-2-ylmethanesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of oxolane derivatives with sulfonyl fluoride reagents. For instance, the reaction of oxolane with methanesulfonyl fluoride under controlled conditions can yield this compound. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods. One such method includes the use of sulfuryl fluoride gas (SO₂F₂) as a fluorosulfonylating agent. This gas reacts with oxolane derivatives in the presence of a catalyst to produce the desired compound . The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Oxolan-2-ylmethanesulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Addition Reactions: It can undergo addition reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

Oxolan-2-ylmethanesulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Oxolan-2-ylmethanesulfonyl fluoride involves its interaction with molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with the active sites of enzymes, leading to their inhibition. This interaction is particularly important in the inhibition of serine proteases, where the sulfonyl fluoride group reacts with the serine residue in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Oxolan-2-ylmethanesulfonyl fluoride include other sulfonyl fluorides, such as:

  • Methanesulfonyl fluoride
  • Ethanesulfonyl fluoride
  • Benzenesulfonyl fluoride

Uniqueness

This compound is unique due to its oxolane ring structure, which imparts distinct reactivity and properties compared to other sulfonyl fluorides. This structural feature makes it a valuable reagent in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

oxolan-2-ylmethanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO3S/c6-10(7,8)4-5-2-1-3-9-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLTULXOGTXQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.